methyl 6-methoxy-2H-chromene-8-carboxylate
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H12O4 |
|---|---|
Molecular Weight |
220.22 g/mol |
IUPAC Name |
methyl 6-methoxy-2H-chromene-8-carboxylate |
InChI |
InChI=1S/C12H12O4/c1-14-9-6-8-4-3-5-16-11(8)10(7-9)12(13)15-2/h3-4,6-7H,5H2,1-2H3 |
InChI Key |
DEKQMTNHZXVWIW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C(=C1)C(=O)OC)OCC=C2 |
Origin of Product |
United States |
Synthetic Methodologies for Methyl 6 Methoxy 2h Chromene 8 Carboxylate and Cognate Chromene Carboxylates
General Synthetic Strategies for 2H-Chromene Cores
The construction of the fundamental 2H-chromene ring system can be achieved through several strategic approaches, each offering distinct advantages depending on the desired substitution pattern and available starting materials.
Cyclization Reactions Utilizing Appropriately Substituted Precursors
Intramolecular cyclization is a cornerstone of 2H-chromene synthesis. This strategy involves the formation of the pyran ring from an acyclic precursor that already contains the necessary phenolic oxygen and a reactive side chain.
Cyclization of Aryl Propargyl Ethers: A widely used method involves the cyclization of aryl propargyl ethers. This transformation can be promoted by various catalysts, including transition metals like gold and palladium. msu.edu For instance, gold-catalyzed cyclization proceeds under mild conditions and tolerates a range of functional groups. msu.edu The reaction mechanism often involves the formation of an ortho-quinone methide intermediate, which undergoes a subsequent endo-cyclic, sigmatropic ring-closing reaction to yield the 2H-chromene. msu.edunih.gov
Ring-Closing Carbonyl-Olefin Metathesis (RCCOM): A conceptually novel approach is the hydrazine-catalyzed RCCOM of O-allyl salicylaldehydes. nih.gov This method utilizes a bicyclic hydrazine catalyst to facilitate an intramolecular [3+2]/retro-[3+2] metathesis, effectively closing the pyran ring. nih.gov The reaction's success is notably dependent on the steric properties of the allyl group. nih.gov
Rauhut–Currier Reaction: Lithium aryl selenolates have been shown to catalyze the intramolecular Rauhut–Currier reaction of chalcone derivatives to form 2H- and 4H-chromenes. acs.org The regioselectivity of the cyclization is dependent on the substituents attached to the carbonyl group. acs.org
Electrophilic Cyclization: Substituted propargylic aryl ethers can undergo mild, electrophilic cyclization using reagents such as I₂, ICl, and PhSeBr to produce 3,4-disubstituted 2H-chromenes in excellent yields. organic-chemistry.org
Condensation Reactions Involving Chromene Precursors and Carboxylic Acid Derivatives
Condensation reactions provide a direct and powerful route to chromene structures, particularly for introducing carbonyl functionalities like esters and carboxylic acids.
Knoevenagel Condensation: This reaction involves the nucleophilic addition of an active hydrogen compound (e.g., diethyl malonate, ethyl acetoacetate) to the carbonyl group of a salicylaldehyde derivative, followed by dehydration. wikipedia.orgsigmaaldrich.comorientjchem.org It is a classic and highly effective method for forming carbon-carbon bonds and is frequently employed in the synthesis of chromene-3-carboxylates and related coumarins (2H-chromen-2-ones). wikipedia.orgnih.gov The reaction is typically catalyzed by a weak base, such as piperidine or an amine. wikipedia.orgsigmaaldrich.com
Pechmann Condensation: While primarily used for the synthesis of coumarins (2H-chromen-2-ones), the Pechmann condensation is a vital reaction for creating the benzopyranone core from phenols and β-keto esters under acidic conditions. wikipedia.orgnih.govtaylorandfrancis.com The mechanism involves an initial transesterification followed by an intramolecular ring-closing reaction onto the activated aromatic ring. wikipedia.org
Petasis Condensation: This reaction involves the condensation of a salicylaldehyde, an amine, and a vinylic or aromatic boronic acid. The adjacent hydroxy group on the salicylaldehyde assists the reaction, which, upon heating, undergoes cyclization with the elimination of the amine to afford 2H-chromenes. organic-chemistry.org
Multicomponent Reaction (MCR) Approaches for Chromene Synthesis
Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all starting materials, are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular diversity. ias.ac.innih.gov
A common MCR for chromene synthesis involves the one-pot reaction of a salicylaldehyde, an active methylene (B1212753) compound (like malononitrile or ethyl cyanoacetate), and a third component, often a C-H acid or a phenol/naphthol derivative. nih.govtandfonline.com For example, the reaction between triphenylphosphine, diethyl acetylenedicarboxylate, and 5-bromo-2-hydroxybenzaldehyde successfully yields a diethyl 2H-chromene-2,3-dicarboxylate derivative. tandfonline.com These reactions are often facilitated by a catalyst and can be performed under various conditions, including microwave irradiation. ias.ac.innih.govnih.gov
Catalyst-Assisted Synthetic Routes (e.g., Metal-Catalyzed, Organocatalysis)
Catalysis is integral to modern chromene synthesis, enabling milder reaction conditions, higher yields, and improved selectivity. researchgate.netacs.org Methodologies are broadly divided into metal-catalyzed and organocatalyzed approaches. researchgate.netmsu.eduacs.org
Metal Catalysis: A wide range of transition metals have been employed.
Iron (Fe): Iron(III) chloride (FeCl₃) effectively catalyzes the intramolecular alkyne-carbonyl metathesis of alkynyl ethers of salicylaldehydes to produce 3-substituted 2H-chromenes. acs.orgacs.org This method is atom-economical and tolerates various functional groups. acs.org
Cobalt (Co): Cobalt(II) complexes of porphyrins can catalyze a metalloradical pathway where salicyl N-tosylhydrazones react with terminal alkynes to form 2H-chromenes. nih.gov
Palladium (Pd): Palladium catalysts are used in various strategies, including the hydroarylation/C-O coupling of o-bromophenyl propynols and in Suzuki cross-coupling reactions to form functionalized chromenes. msu.edunih.gov
Rhodium (Rh): Rhodium(III) catalysts have been used for the synthesis of 2H-chromene-3-carboxylic acids via a C–H activation/[3 + 3] annulation cascade. organic-chemistry.orgacs.org
Organocatalysis: This metal-free approach utilizes small organic molecules to catalyze reactions.
Amine Catalysis: Simple amines like aniline can catalyze cascade reactions, such as the Mannich-cyclization of naphthols and cinnamaldehydes, to generate ortho-quinone methide intermediates that cyclize to form 2H-benzo[h]chromenes. mdpi.com Proline and its derivatives are also effective catalysts, particularly in asymmetric tandem oxa-Michael-Henry reactions. organic-chemistry.orgnih.gov
Hydrazine Catalysis: As mentioned, bicyclic hydrazines catalyze the RCCOM of O-allyl salicylaldehydes. nih.gov
Thioureas and Squaramides: Chiral thiourea and squaramide derivatives have proven effective in the enantioselective synthesis of 2-amino-4H-chromenes. mdpi.com
Table 1: Comparison of Catalytic Systems for 2H-Chromene Synthesis
| Catalyst Type | Specific Catalyst Example | Reaction Type | Precursors | Product | Reference |
|---|---|---|---|---|---|
| Metal | FeCl₃ | Intramolecular Alkyne-Carbonyl Metathesis | Alkynyl ethers of salicylaldehyde | 3-Substituted 2H-chromenes | acs.orgacs.org |
| Metal | [CoII(porphyrin)] | Metalloradical Addition-Cyclization | Salicyl N-tosylhydrazones, Terminal alkynes | 2H-chromenes | nih.gov |
| Metal | [Cp*RhCl₂]₂ | C-H Activation/[3+3] Annulation | N-phenoxyacetamides, Methyleneoxetanones | 2H-Chromene-3-carboxylic acids | acs.org |
| Organocatalyst | Aniline | Mannich-Cyclization Cascade | Naphthols, Cinnamaldehydes | 2H-Benzo[h]chromenes | mdpi.com |
| Organocatalyst | Bicyclic Hydrazine | Ring-Closing Carbonyl-Olefin Metathesis | O-allyl salicylaldehydes | 2H-chromenes | nih.gov |
| Organocatalyst | Silica-immobilized L-proline | Knoevenagel/Intramolecular Cyclization | Salicylaldehydes, Ethyl trifluoroacetoacetate | 2-Hydroxy-2-(trifluoromethyl)-2H-chromene-3-carboxylates | nih.gov |
Green Chemistry Methodologies for Chromene Synthesis (e.g., Microwave-Assisted, Solvent-Free)
Adherence to the principles of green chemistry has driven the development of more environmentally benign synthetic protocols. benthamdirect.com
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate organic reactions, often leading to dramatically reduced reaction times, higher yields, and cleaner product profiles compared to conventional heating. nih.govnih.govjmest.orgresearchgate.net It has been successfully applied to various chromene syntheses, including multicomponent reactions and condensations. ias.ac.innih.govjmest.org
Solvent-Free Conditions: Performing reactions without a solvent (neat conditions) minimizes waste and simplifies purification. The von Pechmann condensation, for instance, can be efficiently carried out under solvent-free conditions using LiBr as a catalyst. arkat-usa.org Similarly, Knoevenagel condensations followed by cyclization to form chromene carboxylates have been achieved under solvent-free conditions, sometimes coupled with microwave heating. nih.gov
Aqueous Media: Utilizing water as a reaction solvent is a key green chemistry objective. Organocatalytic MCRs for the synthesis of 2-amino-4H-chromenes have been successfully developed in water, offering high yields and easy product isolation. researchgate.net
Reusable Catalysts: The development of heterogeneous or recyclable catalysts is another important aspect. Silica-immobilized L-proline and metal-organic frameworks (MOFs) are examples of catalysts that can be recovered and reused, making the process more economical and sustainable. nih.govnih.gov
Table 2: Overview of Green Chemistry Approaches to Chromene Synthesis
| Methodology | Typical Conditions | Advantages | Reference |
|---|---|---|---|
| Microwave-Assisted Synthesis | Irradiation at 120-140 °C for minutes | Rapid reaction rates, high yields, reduced side products | ias.ac.innih.govjmest.org |
| Solvent-Free Reaction | Heating neat reactants with a catalyst | Reduced waste, simplified workup, high atom economy | nih.govarkat-usa.org |
| Aqueous Phase Synthesis | Reaction in water, often with a catalyst | Environmentally benign solvent, often simple product isolation | researchgate.net |
| Reusable Catalysis | Use of solid-supported or phase-separable catalysts | Reduced catalyst waste, cost-effective for multiple runs | nih.govnih.gov |
Specific Synthetic Pathways for Chromene-8-carboxylate Functionalization
While numerous methods exist for synthesizing the 2H-chromene core, the specific synthesis of methyl 6-methoxy-2H-chromene-8-carboxylate requires a strategy that precisely controls the substitution pattern on the aromatic ring. Direct C-H functionalization at the C-8 position of a pre-formed chromene is challenging. Therefore, the most logical approach involves incorporating the C-8 carboxylate functionality from a suitably substituted phenolic starting material.
A plausible synthetic strategy would be an adaptation of the Knoevenagel or Pechmann-type condensations. The synthesis would likely commence from a substituted salicylaldehyde or phenol derivative where the methoxy (B1213986) group is at the 4-position and a carboxylate (or a precursor) is at the 6-position, which will become the 6-methoxy and 8-carboxylate groups of the final chromene product, respectively.
For example, a potential precursor would be methyl 3-formyl-4-hydroxy-5-methoxybenzoate. A Knoevenagel condensation of this aldehyde with an active methylene compound, such as a malonic ester derivative, followed by intramolecular cyclization and potential subsequent transformations (like decarboxylation, depending on the chosen partner), could construct the pyran ring and yield the target molecule.
The synthesis of related 8-substituted coumarins provides further insight. For instance, 8-hydroxy-2-oxo-2H-chromene-3-carboxylic acid has been synthesized, demonstrating that functional groups can be tolerated at the C-8 position during Knoevenagel-type cyclizations. rsc.org Similarly, strategies for synthesizing chromeno[2,3-b]pyridine-3-carboxylic acids often involve late-stage palladium-catalyzed cross-coupling reactions on a bromo-substituted precursor to introduce functionality at the A-ring (the benzene (B151609) portion), which could be adapted for C-8 functionalization. nih.gov
Strategies for Derivatization and Analog Generation from the this compound Scaffold
The this compound scaffold serves as a versatile platform for the generation of a diverse array of chemical analogs. The strategic modification of this core structure can lead to the development of novel compounds with tailored electronic, steric, and pharmacokinetic properties. Key sites for derivatization include the carboxylate group at the C-8 position, the methoxy group at the C-6 position, the 2H-pyran ring, and the aromatic benzene ring. These modifications are instrumental in exploring the structure-activity relationships (SAR) of this class of compounds.
A primary strategy for derivatization involves the transformation of the methyl ester at the C-8 position. This functional group is amenable to a variety of chemical reactions, allowing for the introduction of a wide range of substituents. For instance, hydrolysis of the ester to the corresponding carboxylic acid provides a key intermediate for the synthesis of amides, esters, and other acyl derivatives. The coupling of this carboxylic acid with a diverse library of amines or alcohols can be achieved using standard peptide coupling reagents, leading to the generation of a library of amide and ester analogs, respectively.
Another key avenue for analog generation is the modification of the methoxy group at the C-6 position. Demethylation to the corresponding phenol opens up possibilities for the introduction of various functional groups through O-alkylation or O-acylation reactions. This allows for the exploration of the impact of different ether and ester functionalities at this position on the biological activity of the resulting compounds.
Furthermore, the 2H-pyran ring itself can be a target for derivatization. Reactions such as hydrogenation can saturate the double bond, leading to the formation of chromane derivatives. The methylene group at the C-2 position can also be a site for functionalization, although this may require more specific synthetic strategies.
The aromatic ring of the chromene scaffold also presents opportunities for derivatization, typically through electrophilic aromatic substitution reactions. However, the directing effects of the existing substituents must be carefully considered. The positions ortho and para to the activating methoxy group are potential sites for the introduction of substituents such as nitro, halogen, or acyl groups. Subsequent reduction of a nitro group to an amine can provide a handle for further functionalization.
The following table summarizes potential derivatization strategies for the this compound scaffold:
| Scaffold Position | Initial Functional Group | Derivatization Reaction | Resulting Functional Group | Potential Analogs |
| C-8 | Methyl Carboxylate | Hydrolysis | Carboxylic Acid | Amides, Esters, Acyl derivatives |
| C-6 | Methoxy | Demethylation | Phenol | Ethers, Esters |
| 2H-Pyran Ring | C3-C4 Double Bond | Hydrogenation | Saturated C3-C4 Bond | Chromane derivatives |
| Aromatic Ring | C-H | Electrophilic Aromatic Substitution | Nitro, Halogen, Acyl | Substituted aromatic analogs |
These strategies, often used in combination, allow for a systematic exploration of the chemical space around the this compound core, facilitating the development of new chemical entities with potentially enhanced biological activities. The synthesis of cognate chromene carboxylates often employs methods such as the Knoevenagel condensation, which can be adapted for the synthesis of derivatives with varied substitution patterns. For instance, the condensation of substituted salicylaldehydes with active methylene compounds is a common route to a variety of chromene and coumarin-3-carboxylates researchgate.netmdpi.com. These synthetic methodologies provide a foundation for the creation of diverse libraries of chromene-based compounds for further investigation.
Advanced Spectroscopic and Structural Characterization of Methyl 6 Methoxy 2h Chromene 8 Carboxylate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise connectivity and spatial arrangement of atoms within a molecule. A combination of one-dimensional and two-dimensional NMR experiments would be employed for an unambiguous structural assignment of methyl 6-methoxy-2H-chromene-8-carboxylate.
The ¹H NMR spectrum of this compound is expected to provide key information regarding the number of different types of protons and their neighboring environments. Based on the structure, distinct signals would be anticipated for the aromatic protons, the protons of the dihydropyran ring, the methoxy (B1213986) group protons, and the methyl ester protons.
Predicted ¹H NMR Chemical Shifts:
Aromatic Protons (H-5 and H-7): These protons on the benzene (B151609) ring are expected to appear as doublets in the aromatic region, typically between δ 6.5 and 7.5 ppm. Their specific chemical shifts and coupling constants would be influenced by the electronic effects of the methoxy and carboxylate substituents.
Vinylic Protons (H-3 and H-4): The protons on the double bond of the dihydropyran ring would likely resonate as doublets, with their chemical shifts influenced by the electron-withdrawing ester group and the oxygen atom of the ring.
Methylene (B1212753) Protons (H-2): The protons of the CH₂ group in the dihydropyran ring are expected to show a characteristic signal, the chemical shift of which would be influenced by the adjacent oxygen atom.
Methoxy Protons (6-OCH₃): A sharp singlet, typically integrating to three protons, is expected in the region of δ 3.8-4.0 ppm.
Methyl Ester Protons (8-COOCH₃): Another distinct singlet, integrating to three protons, would be anticipated, likely in a similar region to the methoxy protons.
A hypothetical data table for the predicted ¹H NMR spectrum is presented below.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-5 | 7.0 - 7.3 | d | 1H |
| H-7 | 6.8 - 7.1 | d | 1H |
| H-3 | 6.2 - 6.5 | d | 1H |
| H-4 | 7.5 - 7.8 | d | 1H |
| H-2 | 4.8 - 5.2 | t | 2H |
| 6-OCH₃ | 3.8 - 4.0 | s | 3H |
| 8-COOCH₃ | 3.8 - 4.0 | s | 3H |
Note: This is a predicted data table based on analogous compounds. Actual experimental values may vary.
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, distinct signals are expected for the carbonyl carbon of the ester, the aromatic carbons, the vinylic carbons, the methylene carbon, and the methyl carbons of the methoxy and ester groups.
Predicted ¹³C NMR Chemical Shifts:
Carbonyl Carbon (C=O): The ester carbonyl carbon is expected to resonate at the downfield end of the spectrum, typically in the range of δ 160-170 ppm.
Aromatic and Vinylic Carbons: These carbons would appear in the region of δ 100-160 ppm. The specific shifts would be dependent on the substitution pattern and electronic environment. For instance, carbons attached to oxygen (C-6 and C-8a) would be shifted further downfield.
Methylene Carbon (C-2): The sp³ hybridized carbon of the CH₂ group is expected to have a chemical shift in the range of δ 60-70 ppm.
Methoxy Carbon (6-OCH₃): The carbon of the methoxy group typically appears around δ 55-60 ppm.
Methyl Ester Carbon (8-COOCH₃): The methyl carbon of the ester group is also expected in a similar region, around δ 50-55 ppm.
A hypothetical data table for the predicted ¹³C NMR spectrum is presented below.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (ester) | 165 - 170 |
| C-8a | 155 - 160 |
| C-6 | 150 - 155 |
| C-4a | 115 - 120 |
| C-5 | 110 - 115 |
| C-7 | 100 - 105 |
| C-8 | 110 - 115 |
| C-3 | 120 - 125 |
| C-4 | 130 - 135 |
| C-2 | 65 - 70 |
| 6-OCH₃ | 55 - 60 |
| 8-COOCH₃ | 52 - 57 |
Note: This is a predicted data table based on analogous compounds. Actual experimental values may vary.
To confirm the assignments from ¹H and ¹³C NMR, two-dimensional NMR experiments are crucial.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, helping to establish the connectivity between adjacent protons, for example, between H-3 and H-4, and confirming the aromatic coupling patterns.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would correlate each proton with its directly attached carbon atom, allowing for the unambiguous assignment of the carbon signals based on the already assigned proton spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is key for establishing long-range (2-3 bond) correlations between protons and carbons. This would be vital for confirming the placement of the methoxy group at C-6 and the methyl carboxylate group at C-8 by observing correlations from the methoxy protons to C-6 and from the methyl ester protons to the carbonyl carbon and C-8.
Infrared (IR) Spectroscopy for Identification of Characteristic Functional Groups
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the ester, the aromatic ring, the ether linkage, and the C-H bonds.
Expected Characteristic IR Absorption Bands:
C=O Stretch (Ester): A strong absorption band is anticipated in the region of 1720-1740 cm⁻¹, characteristic of the carbonyl group in an α,β-unsaturated ester.
C=C Stretch (Aromatic and Vinylic): Several bands in the 1450-1600 cm⁻¹ region would correspond to the carbon-carbon double bond stretching vibrations of the aromatic and chromene rings.
C-O Stretch (Ester and Ether): Strong absorption bands between 1000 and 1300 cm⁻¹ are expected for the C-O stretching vibrations of the ester and the aryl ether functionalities.
C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and methylene groups would be observed just below 3000 cm⁻¹.
A table summarizing the expected IR absorptions is provided below.
| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |
| C=O (Ester) | 1720 - 1740 | Strong |
| C=C (Aromatic/Vinylic) | 1450 - 1600 | Medium to Strong |
| C-O (Ester/Ether) | 1000 - 1300 | Strong |
| C-H (Aromatic) | 3000 - 3100 | Medium |
| C-H (Aliphatic) | 2850 - 3000 | Medium |
Note: This is a predicted data table based on general IR correlation charts and data from similar compounds.
Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (C₁₂H₁₂O₄), the molecular weight is 220.22 g/mol .
In an electron ionization (EI) mass spectrum, a molecular ion peak ([M]⁺˙) would be expected at m/z 220. The fragmentation pattern would likely involve the loss of small, stable neutral molecules or radicals.
Plausible Fragmentation Pathways:
Loss of a methoxy radical (•OCH₃): A significant fragment ion at m/z 189 could result from the cleavage of the ester's methyl group.
Loss of formaldehyde (B43269) (CH₂O) from the methoxy group: This could lead to a fragment ion at m/z 190.
Retro-Diels-Alder (RDA) reaction: The dihydropyran ring might undergo a characteristic RDA fragmentation, although this is less common for chromenes compared to other systems.
Loss of carbon monoxide (CO): Cleavage of the chromene ring could lead to the loss of CO, a common fragmentation pathway for related coumarin (B35378) structures.
A hypothetical table of major mass spectral fragments is presented below.
| m/z | Possible Fragment Identity |
| 220 | [M]⁺˙ (Molecular Ion) |
| 189 | [M - •OCH₃]⁺ |
| 190 | [M - CH₂O]⁺ |
| 161 | [M - •OCH₃ - CO]⁺ |
Note: This is a predicted fragmentation pattern. The actual fragmentation will depend on the ionization method and energy.
X-ray Crystallography for Precise Solid-State Structure Determination and Conformational Analysis
Should a suitable single crystal of this compound be obtained, X-ray crystallography would provide the most definitive structural information. This technique would allow for the precise determination of bond lengths, bond angles, and torsional angles in the solid state.
Expected Structural Features from X-ray Crystallography:
Planarity: The chromene ring system is expected to be largely planar. The analysis would reveal any slight deviations from planarity.
Conformation of Substituents: The orientation of the methoxy and methyl carboxylate groups relative to the chromene ring would be determined. For instance, it would show whether the methoxy group is coplanar with the aromatic ring.
Intermolecular Interactions: The crystal packing would reveal any significant intermolecular interactions, such as hydrogen bonds (if any crystal solvent is present), π-π stacking between aromatic rings, or other van der Waals forces, which govern the solid-state architecture.
While no specific crystallographic data for this compound is currently in the public domain, data for related structures, such as 6-methoxy-4-methyl-2H-chromen-2-one, show a nearly planar molecular structure. nih.gov A similar planarity would be expected for the target molecule.
A hypothetical table of crystallographic parameters is provided below for illustrative purposes.
| Parameter | Predicted Value |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | e.g., P2₁/c or P2₁2₁2₁ |
| a (Å) | 10 - 15 |
| b (Å) | 5 - 10 |
| c (Å) | 15 - 20 |
| β (°) | ~90-100 (for monoclinic) |
| Z | 4 |
Note: This is a hypothetical table. Actual crystallographic data can only be obtained through experimental analysis.
Chromatographic Techniques for Purity Assessment and Isolation (e.g., HPLC, Column Chromatography)
The purity assessment and isolation of this compound rely on modern chromatographic techniques. High-Performance Liquid Chromatography (HPLC) is a primary tool for determining the purity of the compound with high accuracy, while column chromatography is frequently employed for its isolation and purification from reaction mixtures.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC (RP-HPLC) is the most common method for the analytical determination of the purity of chromene derivatives like this compound. This technique typically utilizes a non-polar stationary phase and a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases.
Detailed research findings indicate that C18 columns are highly effective for the separation of chromene derivatives. The mobile phase often consists of a mixture of acetonitrile (B52724) or methanol (B129727) with water, sometimes with the addition of a small amount of acid (like formic acid or acetic acid) to improve peak shape and resolution. Detection is commonly performed using a UV detector, as the chromene ring system exhibits strong UV absorbance.
The retention time of this compound is influenced by the specific conditions of the HPLC method, including the exact composition of the mobile phase, flow rate, and column temperature. Purity is determined by integrating the area of the main peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram.
Illustrative HPLC Method Parameters:
| Parameter | Value |
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (gradient) |
| Gradient | 50% Acetonitrile to 95% Acetonitrile over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
| Expected Retention Time | ~12.5 minutes |
Interactive Data Table: Illustrative HPLC Purity Analysis
| Sample ID | Peak Area (Compound) | Total Peak Area | Purity (%) |
| Synthesis Batch 001 | 4850000 | 4900000 | 98.98 |
| Recrystallized Product | 4890000 | 4900000 | 99.80 |
| Commercial Standard | 4995000 | 5000000 | 99.90 |
Column Chromatography
For the isolation and purification of this compound on a preparative scale, column chromatography is the method of choice. Silica (B1680970) gel is the most commonly used stationary phase due to its polarity and ability to effectively separate compounds of moderate polarity like chromenes.
The selection of the mobile phase (eluent) is critical for achieving good separation. A mixture of a non-polar solvent, such as hexane (B92381) or petroleum ether, and a slightly more polar solvent, like ethyl acetate (B1210297) or dichloromethane, is typically used. The optimal ratio of these solvents is often determined by preliminary analysis using thin-layer chromatography (TLC). The goal is to find a solvent system that provides a good separation between the desired compound and any impurities.
The crude product is loaded onto the top of the silica gel column, and the eluent is passed through the column. Fractions are collected as the solvent exits the column, and these are analyzed (e.g., by TLC or HPLC) to identify those containing the pure compound.
Illustrative Column Chromatography Parameters:
| Parameter | Description |
| Stationary Phase | Silica gel (60-120 mesh) |
| Mobile Phase (Eluent) | Hexane:Ethyl Acetate (e.g., 80:20 v/v) |
| Column Dimensions | 50 cm length x 2 cm diameter |
| Loading | 1g of crude product per 50g of silica gel |
| Fraction Size | 20 mL |
Interactive Data Table: Illustrative Fraction Analysis from Column Chromatography
| Fraction Number | TLC Analysis (Rf value) | Purity by HPLC (%) | Compound Presence |
| 1-5 | - | < 5% | Impurities |
| 6-10 | 0.45 | 95-98% | This compound |
| 11-15 | 0.45 | > 99% | Pure this compound |
| 16-20 | 0.20 | < 10% | Polar Impurities |
Biological Activity Investigations of Methyl 6 Methoxy 2h Chromene 8 Carboxylate and Analogues: in Vitro Mechanistic Insights
Anticancer Research Applications
Analogues of methyl 6-methoxy-2H-chromene-8-carboxylate have been extensively studied for their potential as anticancer agents. Research has delved into their effects on fundamental cellular processes that are often dysregulated in cancer, including cell cycle progression, apoptosis, and intracellular signaling.
The ability to control the cell cycle is a critical approach in cancer therapy. Certain chromene analogues have demonstrated the capacity to halt cancer cell division at specific checkpoints. For instance, a series of aryl-substituted 3-amino-1-aryl-8-methoxy-1H-benzo[f]chromene-2-carbonitriles were found to induce cell cycle arrest in the S and G2/M phases in triple-negative breast cancer cells (MDA-MB-231). thieme-connect.com Similarly, a study on halogenated benzofuran (B130515) derivatives, which share structural similarities, revealed that one compound induced G2/M phase arrest in liver cancer cells (HepG2), while another caused cell cycle arrest at both the S and G2/M phases in lung cancer cells (A549). nih.gov These findings indicate that chromene-like structures can interfere with DNA synthesis and mitotic progression, thereby preventing the proliferation of cancer cells.
Apoptosis, or programmed cell death, is a crucial mechanism for eliminating cancerous cells. Many chromene analogues have been shown to initiate this process through various molecular pathways. Studies on 3-amino-1-aryl-8-methoxy-1H-benzo[f]chromene-2-carbonitriles demonstrated that these compounds trigger apoptosis in breast cancer xenografts by increasing mitochondrial superoxide (B77818) and decreasing the mitochondrial membrane potential, which leads to the activation of caspase 3/7. thieme-connect.com
Further mechanistic insights reveal the involvement of the intrinsic mitochondrial pathway. The compound 8-Methoxypsoralen (8-MOP) was shown to induce apoptosis in HepG2 liver cancer cells by increasing the Bax/Bcl-2 ratio, causing the collapse of the mitochondrial membrane potential, and promoting the release of cytochrome c and apoptosis-inducing factor (AIF). nih.gov The process of apoptosis is often mediated by a cascade of enzymes known as caspases. Research shows that methylation-induced DNA damage can trigger a pathway dependent on caspase-9 and caspase-3, which is regulated by the Bcl-2 protein family. mdpi.com In some cellular contexts, caspase-8 has been identified as a key player in initiating the mitochondrial apoptosis pathway. mdpi.com Benzofuran derivatives have also been confirmed to induce late-stage apoptosis and necrosis in cancer cells, significantly increasing the activity of caspases 3 and 7. nih.gov
The cytotoxic and antiproliferative effects of this compound analogues have been evaluated against a wide spectrum of human cancer cell lines. The data consistently show that modifications to the basic chromene structure can lead to potent activity against various cancer types.
For example, 3-amino-1-aryl-8-methoxy-1H-benzo[f]chromene-2-carbonitriles with monohalogenated phenyl rings exhibited high cytotoxicity against six human cancer cell lines: MDA-MB-231 (breast), A549 (lung), HeLa (cervical), MIA PaCa-2 (pancreatic), 5,637 (bladder), and HepG2 (liver). thieme-connect.com Other studies have detailed the specific inhibitory concentrations (IC₅₀) of various analogues against cell lines such as MCF-7 (breast), HCT-116 (colon), and SK-N-SH (neuroblastoma), among others. nih.govnih.govorientjchem.org
Table 1: Cytotoxic Activity of Selected Chromene Analogues in Various Cancer Cell Lines
The nuclear factor kappa B (NF-κB) signaling pathway is a critical regulator of inflammation and is often constitutively active in cancer cells, promoting their survival and proliferation. nih.govmdpi.com Several chromene derivatives have been specifically designed and synthesized as potential NF-κB inhibitors. A novel class of N-aryl-3,4-dihydro-2H-benzo[h]chromene-2-carboxamide derivatives exhibited significant inhibitory effects on NF-κB transcriptional activity induced by lipopolysaccharide (LPS). researchgate.net Another study synthesized derivatives of mollugin, a natural compound containing a chromene moiety, and tested their ability to inhibit NF-κB transcriptional activity in HeLa cells. nih.gov These studies highlight that targeting the NF-κB pathway is a viable strategy for the anticancer action of chromene analogues, disrupting the inflammatory signaling that many tumors rely on for growth.
In addition to broad cellular effects, chromene analogues have been investigated as inhibitors of specific enzymes that are crucial for cancer progression.
Aromatase: This enzyme is key to estrogen biosynthesis, and its inhibition is a primary strategy for treating hormone-dependent breast cancer. thieme-connect.commdpi.com Chromene-based compounds have been identified as effective non-steroidal aromatase inhibitors. mdpi.com For example, (Z)-N-(3-cyano-2H-chromen-2-ylidene)benzenesulfonamide (AN1) and (Z)-N-(6-bromo-3-cyano-2H-chromen-2-ylidene)methanesulfonamide (AN13) showed potent aromatase inhibitory activity with IC₅₀ values of 0.20 µM and 0.24 µM, respectively. thieme-connect.com
Epidermal Growth Factor Receptor (EGFR): EGFR is a tyrosine kinase that, when overactive, can lead to uncontrolled cell growth. Certain naproxen-based hybrids containing a 1,3,4-oxadiazole (B1194373) moiety, which can be considered structural analogues, have been reported to competitively inhibit EGFR kinase. researchgate.net
Matrix Metalloproteinase-2 (MMP-2): MMPs are enzymes that degrade the extracellular matrix, facilitating cancer cell invasion and metastasis. While direct studies on the title compound are limited, related polyphenolic compounds like curcumin (B1669340) have been shown to inhibit the activity of MMP-2. nih.govmdpi.com Furthermore, specific hydroxamate-based inhibitors have been designed to selectively target MMP-2. elsevierpure.com
Human Carbonic Anhydrase II (hCAII): Carbonic anhydrases are involved in regulating pH, and certain isoforms are overexpressed in tumors, contributing to their survival and proliferation. A series of chromene-based sulfonamides were synthesized and evaluated for their inhibitory activity against several hCA isoforms, including hCA II and the tumor-associated hCA IX and XII. mdpi.comnih.gov
Antimicrobial and Antifungal Activity Studies
The chromene (or coumarin) nucleus is also a well-established pharmacophore in the development of antimicrobial and antifungal agents. mdpi.comresearchgate.net Derivatives have shown efficacy against a range of bacterial and fungal pathogens.
Research has demonstrated that certain ethyl 2-oxo-2H-chromene-3-carboxylate derivatives exhibit notable antifungal activity against common fungi. mdpi.com One study found that a specific analogue achieved an inhibition rate of 60.29% against Fusarium oxysporum at a concentration of 500 ppm. mdpi.com Another compound, 6-methylcoumarin, showed strong antifungal activity against Valsa mali, a plant pathogen, by disrupting the integrity of the cell membrane. orientjchem.org Furthermore, a coumarin (B35378) derivative linked to a 1,3,4-thiadiazole (B1197879) moiety displayed significant antifungal effects against Aspergillus niger and Candida albicans, which are pathogenic to humans. d-nb.info The mechanism of action is often attributed to the formation of reactive oxygen species (ROS) within the fungal cells, leading to oxidative damage and cell death. d-nb.info
Table 2: Antimicrobial and Antifungal Activity of Selected Chromene/Coumarin Analogues
Evaluation of Antibacterial Efficacy Against Bacterial Strains
The antibacterial potential of chromene derivatives has been a subject of significant investigation, with numerous studies highlighting their activity against a range of pathogenic bacteria. Research has shown that certain 4H-chromene analogues exhibit promising antibacterial profiles. For instance, in one study, newly synthesized chromene derivatives were assessed against Bacillus subtilis and Escherichia coli, with some compounds demonstrating encouraging antibacterial activity. nih.gov
Further investigations into halogenated 3-nitro-2H-chromenes have revealed potent anti-staphylococcal activities. Mono-halogenated nitrochromenes displayed moderate efficacy with Minimum Inhibitory Concentration (MIC) values ranging from 8–32 μg/mL. In contrast, tri-halogenated versions of these compounds showed significantly higher potency, with MIC values between 1–8 μg/mL against multidrug-resistant strains of S. aureus and S. epidermidis. nih.gov Notably, 2-(4-bromophenyl)-6-bromo-8-chloro-3-nitro-2H-chromene was identified as a particularly effective agent, with MIC values of 4 μg/mL against S. aureus and 1–4 μg/mL against S. epidermidis. nih.gov
The broad antibacterial activity of chromene derivatives is further supported by studies on 2-amino-3-cyano-4H-chromenes, which have demonstrated good to excellent antibacterial action against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria. chula.ac.th The introduction of a sulfonamide moiety to the chromene scaffold has also been explored, with the resulting chromene-sulfonamide hybrids showing potential as antibacterial inhibitors. researchgate.net
Below is a table summarizing the antibacterial activity of selected chromene analogues against various bacterial strains.
| Compound/Analogue | Bacterial Strain | MIC (μg/mL) | Reference |
| Tri-halogenated 3-nitro-2H-chromenes | S. aureus (multidrug-resistant) | 1–8 | nih.gov |
| Tri-halogenated 3-nitro-2H-chromenes | S. epidermidis (multidrug-resistant) | 1–8 | nih.gov |
| 2-(4-bromophenyl)-6-bromo-8-chloro-3-nitro-2H-chromene | S. aureus (multidrug-resistant) | 4 | nih.gov |
| 2-(4-bromophenyl)-6-bromo-8-chloro-3-nitro-2H-chromene | S. epidermidis (multidrug-resistant) | 1–4 | nih.gov |
| Mono-halogenated 3-nitro-2H-chromenes | Staphylococcal strains | 8–32 | nih.gov |
Assessment of Antifungal Properties
In addition to their antibacterial effects, chromene derivatives have demonstrated significant antifungal properties. A variety of synthesized chromene analogues have been screened for their efficacy against several fungal species. For example, a study on 4H-chromen-4-one derivatives identified several compounds with excellent antifungal properties. mdpi.com
Research into 1H-1,2,4-triazole functionalized chromenols has also yielded promising results. In one study, the in vitro evaluation of these compounds revealed that some were more active than the reference drugs ketoconazole (B1673606) and bifonazole. nih.gov The most potent compounds exhibited Minimum Inhibitory Concentration (MIC) values ranging from 22.1–184.2 µM and 71.3–199.8 µM against various fungi. nih.gov Trichoderma viride was identified as the most sensitive fungus, while Aspergillus fumigatus was the most resistant. nih.gov The presence of a 2-(tert-butyl)-2H-chromen-2-ol substituent was found to be particularly beneficial for antifungal activity. nih.gov
Further studies on 2-amino-3-cyano-4H-chromene derivatives have also highlighted their potential as antifungal agents, with some analogues showing excellent results against C. albicans and F. oxysporum when compared to the standard drug ketoconazole. chula.ac.th
The table below presents the antifungal activity of selected chromene analogues.
| Compound/Analogue | Fungal Strain | MIC (µM) | Reference |
| 1H-1,2,4-triazole functionalized chromenol (Compound 3k) | Various fungi | 22.1–184.2 | nih.gov |
| 1H-1,2,4-triazole functionalized chromenol (Compound 3n) | Various fungi | 71.3–199.8 | nih.gov |
Enzyme Inhibition and Receptor Modulatory Effects
Chromene derivatives have been extensively studied for their ability to inhibit various enzymes, suggesting their potential in addressing a range of pathological conditions.
Tyrosinase Inhibition Research
Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is a target for treating hyperpigmentation. Several studies have demonstrated the tyrosinase inhibitory potential of chromene derivatives. For instance, a series of 4H-chromene-3-carbonitrile compounds were synthesized and evaluated for their inhibitory activities against mushroom tyrosinase. nih.gov One of the most effective inhibitors, compound 6f, exhibited a competitive inhibition mechanism with an IC50 value of 35.38 ± 2.12 µM. nih.gov
Similarly, ethyl 2-amino-4H-benzo[h]chromene-3-carboxylate derivatives have been identified as novel tyrosinase inhibitors. nih.gov A compound from this series, bearing a 4-dimethylamino substitution, was found to be the most potent competitive inhibitor with an IC50 value of 34.12 μM. nih.gov Research on 4-thioflavones and 4-thioflavonols, which are structurally related to chromones, also revealed excellent tyrosinase inhibitory activity, with some compounds showing IC50 values as low as 1.12 ± 0.04 μM. nih.gov
The following table summarizes the tyrosinase inhibitory activity of various chromene and related analogues.
| Compound/Analogue | Tyrosinase Source | IC50 (µM) | Inhibition Type | Reference |
| 4H-chromene-3-carbonitrile (Compound 6f) | Mushroom | 35.38 ± 2.12 | Competitive | nih.gov |
| Ethyl 2-amino-4-(4-dimethylaminophenyl)-4H-benzo[h]chromene-3-carboxylate | Mushroom | 34.12 | Competitive | nih.gov |
| 4-Thioflavone (Compound 2n) | Mushroom | 1.12 ± 0.04 | Competitive | nih.gov |
| 7,8,4'-trihydroxyisoflavone | Not specified | 11.21 ± 0.8 | Not specified | nih.gov |
| 7,3',4'-trihydroxyisoflavone | Not specified | 5.23 ± 0.6 | Not specified | nih.gov |
Phospholipase A2 Inhibition Studies
Monoamine Oxidase (MAO) Inhibition Mechanisms
Monoamine oxidases (MAO-A and MAO-B) are key enzymes in the metabolism of neurotransmitters, and their inhibition is a therapeutic strategy for depression and neurodegenerative diseases. Chromene and chromone (B188151) derivatives have emerged as promising MAO inhibitors.
Research on quercetin (B1663063) and related chromenone derivatives has shown their potential as MAO inhibitors. For instance, isoliquiritigenin (B1662430) and liquiritigenin (B1674857) were found to be potent inhibitors of both MAO-A and MAO-B, with IC50 values of 14 µM and 32 µM for MAO-A, and 47.2 µM and 104.6 µM for MAO-B, respectively. nih.gov
Furthermore, a series of 7-metahalobenzyloxy-2H-chromen-2-one derivatives have been designed and found to be potent and selective MAO-B inhibitors. nih.gov Certain 4-substituted coumarin derivatives from this series exhibited high MAO-B inhibitory potency with pIC50 values up to 8.13 and good selectivity over MAO-A. nih.gov Another study identified novel coumarin-based MAO inhibitors, with some derivatives showing high MAO-B inhibitory potency (pIC50 = 8.13, 7.89, and 7.82) and selectivity over MAO-A.
The table below details the MAO inhibitory activity of various chromene and chromone analogues.
| Compound/Analogue | Enzyme | IC50 (µM) | pIC50 | Reference |
| Isoliquiritigenin | MAO-A | 14 | - | nih.gov |
| Isoliquiritigenin | MAO-B | 47.2 | - | nih.gov |
| Liquiritigenin | MAO-A | 32 | - | nih.gov |
| Liquiritigenin | MAO-B | 104.6 | - | nih.gov |
| Kushenol F | MAO-B | 63.1 | - | nih.gov |
| Formononetin | MAO-B | 11.0 | - | nih.gov |
| 4-hydroxyethyl-coumarin derivative | MAO-B | - | 8.13 | nih.gov |
| 4-chloroethyl-coumarin derivative | MAO-B | - | 7.89 | nih.gov |
| 4-carboxamidoethyl-coumarin derivative | MAO-B | - | 7.82 | nih.gov |
Acetylcholinesterase (AChE) Inhibition for Neurobiological Applications
Acetylcholinesterase (AChE) inhibitors are used in the management of Alzheimer's disease by increasing the levels of the neurotransmitter acetylcholine. Chromone and chromenone derivatives have been investigated as potential AChE inhibitors.
A study on amino-7,8-dihydro-4H-chromenone derivatives revealed their potential as inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). One of the most potent analogues demonstrated promising inhibitory behavior against AChE with an IC50 value of 0.37 μM. Another series of benzylidene chroman-4-one derivatives also showed potent activity against AChE, with IC50 values ranging from 0.122 μM to 0.207 μM.
Furthermore, the design and synthesis of novel 2H-chromen-2-one derivatives have led to the discovery of potent AChE inhibitors. In one instance, a newly designed compound was found to be a powerful non-toxic AChE inhibitor, being 68 times more active than the standard drug galantamine, with an IC50 value of 27.79 nM.
The following table summarizes the AChE inhibitory activity of selected chromenone derivatives.
| Compound/Analogue | Enzyme Source | IC50 | Reference |
| Amino-7,8-dihydro-4H-chromenone derivative (Compound B) | Not specified | 0.37 µM | |
| Benzylidene chroman-4-one derivatives | Not specified | 0.122 - 0.207 µM | |
| Novel 2H-chromen-2-one derivative | Electrophorus electricus AChE | 27.79 nM |
Beta-Secretase (BACE) Inhibition Studies
Beta-secretase 1 (BACE1) is a primary therapeutic target in the management of Alzheimer's disease, as it is the rate-limiting enzyme in the production of amyloid-β (Aβ) peptides. The inhibition of BACE1 is a key strategy to halt the buildup of amyloid plaques in the brain.
While the chromene scaffold is a component of many biologically active compounds, direct studies extensively detailing the BACE1 inhibitory activity of this compound are not prevalent in the current literature. However, research into related imino-2H-chromene derivatives has shown promise. A series of these compounds were designed and synthesized as multifunctional agents for Alzheimer's disease, with some demonstrating BACE1 inhibition. For instance, an iminochromene derivative bearing a fluorobenzyl moiety was identified as the most potent BACE1 inhibitor in its series, with an IC50 value of 6.31 μM. nih.gov This suggests that the chromene nucleus can serve as a scaffold for the development of BACE1 inhibitors, though specific structure-activity relationships for the 6-methoxy-2H-chromene-8-carboxylate substitution pattern remain to be fully elucidated. nih.gov
Inhibition of Nitric Oxide (NO) Production
Overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is a hallmark of the inflammatory process. Consequently, the inhibition of NO production is a key target for anti-inflammatory drug discovery. Several studies have demonstrated that chromene and coumarin analogues can effectively suppress NO production in in vitro models, typically in lipopolysaccharide (LPS)-stimulated murine macrophage cell lines like RAW 264.7.
The mechanism often involves the downregulation of iNOS expression. For example, the coumarin derivative cloricromene was found to inhibit the induction of nitric oxide synthase, thereby reducing NO levels. geetaraibhu.org Similarly, cannabichromene, a non-psychotropic cannabinoid containing a chromene moiety, significantly reduced nitrite (B80452) levels in LPS-activated macrophages. nih.gov Studies on novel 2-phenyl-4H-chromen-4-one derivatives also confirmed favorable NO inhibitory activity with low toxicity in RAW 264.7 cells. mdpi.com These findings indicate that the chromene scaffold is a viable starting point for developing potent inhibitors of NO production.
Table 1: Inhibition of Nitric Oxide (NO) Production by Chromene Analogues
| Compound Class | Cell Line | Stimulant | Effect | Putative Mechanism |
|---|---|---|---|---|
| Cloricromene (Coumarin) | J774 Macrophages | LPS | Concentration-dependent inhibition of nitrite production geetaraibhu.org | Inhibition of iNOS expression geetaraibhu.org |
| Cannabichromene | Murine Peritoneal Macrophages | LPS | Significant reduction of nitrite levels nih.gov | Not fully elucidated, may involve CB1 receptor signaling nih.gov |
| 2-phenyl-4H-chromen-4-one derivatives | RAW 264.7 Macrophages | LPS | Inhibition of NO over-expression mdpi.com | Downregulation of TLR4/MAPK signaling pathways mdpi.com |
Anti-inflammatory Response Investigations in In Vitro Models
The anti-inflammatory potential of chromene derivatives extends beyond NO inhibition and involves modulation of multiple signaling pathways and inflammatory mediators. In vitro studies have shown that these compounds can target key players in the inflammatory cascade, such as pro-inflammatory cytokines and enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).
For instance, certain novel 2-phenyl-4H-chromen derivatives have been shown to suppress the release of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). mdpi.com The underlying mechanism for this effect was linked to the inhibition of the Toll-like receptor 4 (TLR4)/mitogen-activated protein kinase (MAPK) signaling pathway. mdpi.com Other synthetic chromene derivatives have exhibited anti-inflammatory effects by suppressing superoxide anion generation in human neutrophils. This highlights the ability of the chromene scaffold to interfere with multiple pathways in the inflammatory response.
Antioxidant Activity Evaluation
Reactive oxygen species (ROS) are implicated in a wide range of diseases, making antioxidant activity a desirable property for therapeutic compounds. Chromene derivatives, particularly those with methoxy (B1213986) substitutions, have been evaluated for their antioxidant potential using various in vitro assays.
The most common methods include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay and the Ferric Reducing Antioxidant Power (FRAP) assay. In one study, chalcones derived from 6-methoxy-2H-chromene demonstrated good DPPH free radical scavenging activity. The IC50 values, which represent the concentration required to scavenge 50% of DPPH radicals, were found to be in the micromolar range, indicating significant antioxidant capacity. The FRAP assay also confirmed the ability of these compounds to reduce ferric ions, further supporting their antioxidant properties.
Table 2: Antioxidant Activity of 6-Methoxy-2H-chromene Analogues
| Compound | DPPH Scavenging IC50 (µM) | FRAP Value (µM Fe²⁺) |
|---|---|---|
| 3-(6-Methoxy-2H-chromen-3-yl)-1-phenyl prop-2-en-1-one | 69 ± 0.38 | 89 ± 0.37 |
| 1-(6-Methoxy-2H-chromen-3-yl)-3-phenyl prop-2-en-1-one | 67 ± 0.44 | 102 ± 0.41 |
| Trolox (Standard) | 36.4 ± 0.53 | 49.3 ± 0.27 |
Antitubercular and Antimycobacterial Investigations
The emergence of multidrug-resistant tuberculosis (TB) has created an urgent need for new therapeutic agents. The chromene scaffold has been identified as a promising framework for the development of novel antitubercular drugs.
Various series of chromene derivatives have been synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis, the causative agent of TB. Hydrazide-hydrazone derivatives incorporating a 2H-chromene scaffold have demonstrated potent antimycobacterial activity at submicromolar concentrations against the reference H37Rv strain. Similarly, certain indole-fused spirochromene hybrids displayed promising activity, with one compound showing a Minimum Inhibitory Concentration (MIC) value of 0.78 µg/mL. These studies often include cytotoxicity assessments against mammalian cell lines to ensure the selectivity of the compounds for the mycobacteria.
Table 3: Antitubercular Activity of Selected Chromene Analogues
| Compound Class | M. tuberculosis Strain | Activity (MIC) |
|---|---|---|
| 2H-Chromene based acylhydrazone (Compound 7m) | H37Rv | 0.13 µM |
| 2H-Chromene based acylhydrazone (Compound 7o) | H37Rv | 0.15 µM |
| Indole-fused spirochromene (Compound 3i) | H37Rv | 0.78 µg/mL |
| Indole-fused spirochromene (Compounds 3f, 3h, 3o) | H37Rv | 6.25 µg/mL |
Antiviral Activity Research (Mechanistic Focus)
The broad biological activity of chromenes extends to antiviral applications. Researchers have explored these scaffolds against a range of DNA and RNA viruses, with studies focusing on elucidating their mechanisms of action.
Chromene derivatives have been identified as potential inhibitors of the Dengue virus, a mosquito-borne virus of the Flaviviridae family. Mechanistic studies suggest that these compounds can interfere with multiple stages of the viral life cycle, including entry, assembly, and replication. Specific molecular targets identified include viral proteins crucial for replication, such as the NS2B-NS3 protease and the NS5 RNA-dependent RNA polymerase. Other studies have reported the activity of 2-aryl-4H-chromen-4-one derivatives against the Chikungunya virus, further demonstrating the potential of this chemical class in developing new antiviral agents.
Antihypertensive and Antidyslipidemic Potential
The potential of chromene derivatives in cardiovascular medicine has been explored, particularly concerning their vasorelaxant effects, which are indicative of antihypertensive potential. Several studies have synthesized and screened chromene analogues for their ability to relax pre-contracted arterial rings in vitro.
New chromene-3-carbonitrile derivatives have demonstrated significant vasodilation efficacy, with some compounds exhibiting greater potency than the reference drug prazosin (B1663645) hydrochloride. The vasorelaxant activity of certain chromene derivatives has been shown to be endothelium-independent, and in some cases, linked to the blockade of L-type calcium channels. While the antihypertensive potential is supported by these vasorelaxant studies, the antidyslipidemic activity of this compound and its analogues is a less explored area requiring further investigation.
Table 4: Vasorelaxant Activity of Chromene-3-Carbonitrile Analogues
| Compound | Vasodilation IC50 (µM) |
|---|---|
| Analogue 4d | 427.6 |
| Analogue 4e | 417.2 |
| Prazosin hydrochloride (Standard) | 487.3 |
Structure Activity Relationship Sar Studies of Methyl 6 Methoxy 2h Chromene 8 Carboxylate Derivatives
Positional and Substituent Effects on Biological Activity
The biological profile of methyl 6-methoxy-2H-chromene-8-carboxylate derivatives is intricately linked to the nature and position of various functional groups on the chromene ring.
Impact of the Methoxy (B1213986) Group at C-6 Position
The methoxy group at the C-6 position of the 2H-chromene scaffold is a key determinant of the biological activity of these compounds. Research has indicated that the presence of a methoxy or a halogen group at this position is often essential for anticancer activities. nih.gov The substitution at the 6-position of the 3-nitro-2-(trifluoromethyl)-2H-chromene scaffold has been a primary site for derivatization in the development of P2Y6 receptor antagonists. nih.gov While the 6-bromo analogue was found to be similarly potent to the unsubstituted compound, this suggests that this position is tolerant of various substituents and that modulation of the electronic and steric properties at C-6 can be a viable strategy for optimizing activity. nih.gov The lipophilic character of the chromene core, enhanced by substituents like the methoxy group, is thought to increase its ability to cross biological membranes.
Role of Substitutions at the C-8 Position
The carboxylate moiety at the C-8 position plays a significant role in the molecule's interactions with biological targets. In a study of fused imidazo[1,2-a] pyridine (B92270) derivatives of chromene, a carbamate (B1207046) group at the 8th position of the pyridine ring was found to be the most effective in inducing apoptosis in human cancer cell lines. caribjscitech.com In a series of novel flavanones incorporating chromene motifs, a quaternary carbon attached to an amine group at the C-8 position was a key structural feature. mdpi.com While direct SAR studies on the methyl 8-carboxylate group are limited, research on related 2-oxo-2H-chromene-3-carboxylate derivatives provides some insights. For instance, the synthesis and analysis of ethyl 8-ethoxy-2-oxo-2H-chromene-3-carboxylate highlights the accessibility of this position for chemical modification. researchgate.net It is plausible that variations of the ester group at C-8, such as altering the alkyl chain length or replacing it with an amide, could significantly impact potency and selectivity by influencing hydrogen bonding and steric interactions within the target's binding site.
Influence of Functional Groups at C-3 and C-4 Positions
Substituents at the C-3 and C-4 positions of the chromene ring are widely recognized as being critical for biological activity. SAR studies have repeatedly shown that modifications at these positions can lead to substantial changes in pharmacological effects. For example, in a series of 4-aryl-4H-chromenes, the nature of the substituent at the C-4 position was found to be critical for their activity as inducers of apoptosis. In the context of antibacterial agents, substituents at both the C-3 and C-4 positions of the coumarin (B35378) scaffold (a related 2-oxo-chromene) are considered highly important for the development of new antibacterial agents. Furthermore, the presence of a nitrile group at the C-3 position is a common feature in many biologically active 2-amino-4H-chromenes.
To illustrate the impact of substitutions at the C-3 and C-4 positions on biological activity, the following table summarizes findings from various studies on chromene derivatives.
| Scaffold | C-3 Substituent | C-4 Substituent | Biological Activity |
| 4H-Chromene | -CN | Aryl group | Apoptosis induction |
| 2H-Chromene | -NO2 | -CF3 | P2Y6 receptor antagonism |
| 2-amino-4H-chromene | -CN / -COOEt | Various | Anticancer, Antifungal |
| Coumarin | Various | Various | Antibacterial |
Conformational Analysis and Steric Hindrance Contributions to SAR
The three-dimensional conformation of this compound derivatives is a critical factor governing their interaction with biological targets. Conformational analysis of related 2-oxo-2H-chromene-3-carboxylate derivatives has revealed the existence of two distinct low-energy conformations: s-cis and s-trans. The rotational freedom of the carboxylate group, in the absence of intramolecular hydrogen bonds, allows it to adopt different orientations relative to the chromene plane.
The preferred conformation is influenced by steric hindrance from neighboring substituents. Bulky groups can restrict rotation and lock the molecule into a specific conformation, which may be more or less favorable for binding to a biological target. For example, in the active site of an enzyme, steric clashes between the ligand and amino acid residues can force the molecule into a less stable conformation, thereby reducing its binding affinity and biological activity. Understanding the interplay between conformational preferences and steric effects is therefore essential for the rational design of potent chromene derivatives.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Chromene Carboxylates
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. dergipark.org.tr For chromene derivatives, QSAR studies have been employed to identify the key physicochemical properties and structural features that govern their pharmacological effects.
In a QSAR study of 4-aryl-4H-chromenes as apoptosis inducers, various molecular descriptors were used to build predictive models. These models can help in understanding the mechanism of action and in designing new compounds with enhanced activity. For instance, QSAR models for a series of iminochromene derivatives as carbonyl reductase 1 (CBR1) inhibitors were developed using quantum-chemical descriptors calculated by density functional theory (DFT). dergipark.org.tr Such studies often reveal the importance of electronic, steric, and hydrophobic parameters in determining the biological activity. Although specific QSAR models for this compound are not yet widely reported, the application of these methods to the broader class of chromenes demonstrates their potential for guiding the optimization of this scaffold. dergipark.org.trscispace.com
Rational Design Principles for Optimized Chromene-Based Molecular Scaffolds
The chromene ring is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous natural products and its ability to interact with a wide range of biological targets. mdpi.comnih.gov Rational design principles are increasingly being applied to create optimized chromene-based molecular scaffolds with improved potency, selectivity, and pharmacokinetic properties. researchgate.netnih.gov
One common strategy is molecular hybridization, where the chromene scaffold is combined with other pharmacophores to create hybrid molecules with dual or enhanced activity. researchgate.net For example, the hybridization of a chromene nucleus with other heterocyclic systems has led to the development of potent anticancer and vasorelaxant agents. nih.gov Another approach involves the use of computational tools, such as molecular docking, to predict the binding mode of chromene derivatives within the active site of a target protein. This information can then be used to design modifications that enhance binding affinity and specificity. The overarching goal of these rational design strategies is to leverage the structural and biological information from SAR and QSAR studies to create novel chromene-based therapeutics with superior efficacy. mdpi.comnih.gov
Following a comprehensive search for scientific literature, it has been determined that there is no specific published research available on the computational and theoretical investigations of This compound corresponding to the detailed outline provided.
The required data for the following sections and subsections concerning this specific compound could not be located in the public domain:
Computational and Theoretical Investigations of Methyl 6 Methoxy 2h Chromene 8 Carboxylate
Density Functional Theory (DFT) and Time-Dependent DFT (TDDFT) Calculations
Electronic Structure Characterization
While computational studies, including molecular docking, in silico ADME predictions, and DFT calculations, have been conducted on various other chromene and coumarin (B35378) derivatives, the search did not yield any specific studies focused solely on methyl 6-methoxy-2H-chromene-8-carboxylate. Therefore, generating a scientifically accurate article that strictly adheres to the requested outline and focuses exclusively on this compound is not possible at this time.
Simulation of Spectroscopic Properties
The spectroscopic properties of this compound can be elucidated through computational methods, primarily Density Functional Theory (DFT). While direct experimental and computational studies on this specific molecule are not extensively available in the reviewed literature, analysis of closely related chromene derivatives provides a strong framework for understanding its likely spectroscopic behavior.
For instance, studies on compounds like Methyl 3-acetyl-2-oxo-2H-chromene-6-carboxylate and (6-Methoxy-2-oxo-2H-chromen-4-yl)-methyl pyrrolidine-1-carbodithioate have demonstrated the utility of DFT, often with the B3LYP functional and a 6-311++G(d,p) basis set, in accurately predicting vibrational frequencies and NMR chemical shifts. researchgate.netresearchgate.net These calculations are typically performed in both vacuum and solvent models to account for environmental effects on the spectroscopic parameters. researchgate.net
Vibrational Spectroscopy (FT-IR): Theoretical calculations of the FT-IR spectrum for chromene derivatives show good agreement with experimental data. researchgate.netresearchgate.net The vibrational modes can be assigned to specific functional groups, such as the stretching vibrations of the C=O groups (lactone and ester), C–O–C stretches of the ether and ester groups, and various C-H aromatic and aliphatic stretching and bending modes. For this compound, characteristic vibrational frequencies would be expected for the methoxy (B1213986) and carboxylate groups, in addition to the chromene core. A comparison of calculated and experimental vibrational frequencies for a related chromene derivative is presented in Table 1.
NMR Spectroscopy: The gauge-invariant atomic orbital (GIAO) method is commonly employed to calculate the 1H and 13C NMR chemical shifts. researchgate.net For this compound, the calculated chemical shifts would predict the positions of the protons and carbons of the chromene ring, the methoxy group, and the methyl ester group. These theoretical predictions are invaluable for the structural confirmation of the synthesized compound.
Electronic Absorption Spectroscopy (UV-Vis): Time-dependent DFT (TD-DFT) is the method of choice for simulating electronic absorption spectra. researchgate.net These calculations can predict the absorption wavelengths (λmax) and oscillator strengths, which correspond to the electronic transitions within the molecule. For chromene derivatives, the transitions are typically of the π → π* type within the conjugated system.
Table 1: Comparison of Simulated and Experimental Vibrational Frequencies for an Analogous Chromene Derivative.
| Functional Group | Calculated Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) | Assignment |
| C-H (aromatic) | 3100-3000 | 3080-3010 | Stretching |
| C=O (ester) | 1740 | 1735 | Stretching |
| C=O (lactone) | 1720 | 1715 | Stretching |
| C=C (aromatic) | 1610-1450 | 1605-1455 | Stretching |
| C-O (ether) | 1270 | 1265 | Asymmetric Stretching |
| C-O (ester) | 1250 | 1245 | Asymmetric Stretching |
Note: The data in Table 1 is representative of typical chromene derivatives and is provided for illustrative purposes.
Molecular Dynamics Simulations for Conformational Stability and Binding Dynamics
MD simulations model the atomic motions of a molecule over time by solving Newton's equations of motion. This allows for the exploration of the molecule's conformational landscape and the identification of stable conformers. For this compound, key areas of conformational flexibility would include the orientation of the methoxy and methyl carboxylate groups relative to the chromene ring. By analyzing the trajectory of the simulation, one can determine the preferred dihedral angles and the energy barriers between different conformations.
Furthermore, MD simulations are instrumental in studying the binding dynamics of a ligand with a biological target, such as a protein or enzyme. In such a simulation, the chromene derivative would be placed in the binding site of the target, and the system would be simulated over a period of nanoseconds to microseconds. The analysis of these simulations can reveal:
The stability of the ligand-protein complex.
The key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) that stabilize the binding.
The conformational changes in both the ligand and the protein upon binding.
The calculation of binding free energies, which provides a quantitative measure of the binding affinity.
The results from MD simulations can provide valuable insights into the structure-activity relationship of chromene derivatives and guide the design of new compounds with improved biological activity.
Hirshfeld Surface Analysis for Intermolecular Interactions in Crystalline States
Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions in the crystalline state of a molecule. nih.govnih.gov This analysis is based on partitioning the crystal space into regions where the electron distribution of a promolecule dominates the procrystal. nih.gov By mapping various properties onto the Hirshfeld surface, one can gain a detailed understanding of the crystal packing.
For this compound, a Hirshfeld surface analysis would reveal the nature and extent of different intermolecular contacts. The key features of this analysis include:
dnorm Surface: This surface is colored to indicate intermolecular contacts that are shorter (red), equal to (white), or longer (blue) than the van der Waals radii. Red spots on the dnorm surface highlight close contacts, which are typically indicative of hydrogen bonds or other strong interactions.
In the crystal structure of a related compound, methyl 6-chloro-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylate, Hirshfeld surface analysis revealed that the most significant contributions to the crystal packing were from H···H (34.2%), H···O/O···H (19.9%), H···Cl/Cl···H (12.8%), H···C/C···H (10.3%), and C···C (9.7%) interactions. nih.gov For this compound, a similar analysis would likely show a high percentage of H···H, O···H, and C···H contacts, reflecting the importance of van der Waals forces and weak hydrogen bonds in the crystal packing. The presence of the oxygen atoms in the methoxy and carboxylate groups would likely lead to significant O···H interactions.
Table 2: Representative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of an Analogous Heterocyclic Compound.
| Contact Type | Contribution (%) |
| H···H | 34.2 |
| H···O/O···H | 19.9 |
| H···C/C···H | 10.3 |
| C···C | 9.7 |
| Other | 25.9 |
Note: The data in Table 2 is derived from a related quinoline (B57606) derivative and serves as an example of the type of information obtained from a Hirshfeld surface analysis. nih.gov
Future Directions and Translational Research Potential for Methyl 6 Methoxy 2h Chromene 8 Carboxylate
Development of Novel Analogues with Enhanced Biological Potency and Selectivity
A crucial avenue for future research lies in the rational design and synthesis of novel analogues of methyl 6-methoxy-2H-chromene-8-carboxylate to enhance biological potency and selectivity. Structure-activity relationship (SAR) studies on related chromene derivatives have demonstrated that minor structural modifications can lead to significant changes in biological activity. For instance, the introduction of different substituents on the chromene nucleus has been shown to modulate the anticancer and antimicrobial properties of these compounds.
Future synthetic efforts could focus on several key modifications to the core structure of this compound:
Modification of the Carboxylate Group: The methyl ester at the C-8 position can be converted to a variety of other functional groups, such as amides, hydrazides, or other esters. This could influence the compound's solubility, cell permeability, and binding affinity to potential biological targets.
Alteration of the Methoxy (B1213986) Group: The methoxy group at the C-6 position is a key feature. Its replacement with other alkoxy groups of varying chain lengths or with electron-withdrawing or electron-donating groups could significantly impact the electronic properties of the molecule and its biological activity.
Substitution on the Benzene (B151609) Ring: The unoccupied positions on the benzene ring of the chromene nucleus present opportunities for the introduction of various substituents, such as halogens, nitro groups, or alkyl groups. These modifications can influence the lipophilicity and steric hindrance of the molecule, potentially leading to enhanced target specificity.
Stereochemical Exploration: For analogues that possess chiral centers, the synthesis and biological evaluation of individual enantiomers will be critical, as stereochemistry often plays a pivotal role in determining pharmacological activity.
By systematically exploring these structural modifications, it is anticipated that novel analogues with superior potency against specific diseases and reduced off-target effects can be developed, paving the way for their potential clinical translation.
Exploration of Undiscovered Molecular Targets and Therapeutic Applications
While chromene derivatives have been reported to exhibit a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects, the specific molecular targets of many of these compounds, including this compound, remain largely unknown. orientjchem.org A significant future research direction will be the identification and validation of the molecular targets through which this compound and its analogues exert their therapeutic effects.
Several promising areas for investigation exist based on the known activities of other chromene derivatives:
Anticancer Targets: Numerous chromene derivatives have shown potent anticancer activity. orientjchem.org Some have been found to target key proteins involved in cancer progression, such as tubulin, Bcl-2 protein, and various kinases like c-Src kinase and EGFR. nih.govnih.gov Future studies should investigate whether this compound or its analogues can modulate these or other undiscovered cancer-related targets. For example, investigating its effect on microtubule dynamics could reveal potential as a microtubule-destabilizing agent. aacrjournals.org
Enzyme Inhibition: The chromene scaffold is present in compounds known to inhibit a variety of enzymes. For instance, certain chromone (B188151) carboxylic acids have been identified as potent and selective inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases. researchgate.net Investigating the inhibitory potential of this compound against a panel of clinically relevant enzymes could uncover novel therapeutic applications.
Ion Channel Modulation: Some heterocyclic compounds are known to modulate the activity of ion channels. Exploring the effects of this chromene derivative on various ion channels could lead to the discovery of new treatments for cardiovascular or neurological disorders.
The identification of novel molecular targets will not only elucidate the mechanism of action of this compound but also open up new avenues for its therapeutic application in a wider range of diseases.
Integration of Advanced Omics Technologies in Chromene Research
The advent of high-throughput 'omics' technologies, including genomics, transcriptomics, proteomics, and metabolomics, offers a powerful and unbiased approach to understanding the biological effects of novel compounds. nih.govfrontlinegenomics.com Integrating these technologies into the research of this compound can provide a comprehensive view of its mechanism of action and identify potential biomarkers for its activity.
Future research should leverage these technologies in the following ways:
Transcriptomics: RNA sequencing (RNA-seq) can be used to analyze the global changes in gene expression in cells treated with this compound. This can help identify the signaling pathways and cellular processes that are modulated by the compound.
Proteomics: By employing techniques such as mass spectrometry-based proteomics, researchers can identify changes in the cellular proteome upon compound treatment. This can reveal the direct protein targets of the compound as well as downstream effects on protein expression and post-translational modifications. nih.gov
Metabolomics: Analyzing the metabolic profile of cells or organisms treated with the chromene derivative can provide insights into its effects on cellular metabolism. This is particularly relevant for diseases with a strong metabolic component, such as cancer and metabolic disorders.
Integrated Multi-Omics Analysis: The true power of omics technologies lies in the integration of data from multiple platforms. nih.gov An integrated multi-omics approach can provide a holistic understanding of the compound's effects, from gene expression changes to alterations in protein levels and metabolic pathways, ultimately leading to a more complete picture of its therapeutic potential. frontlinegenomics.com
The application of omics technologies will be instrumental in accelerating the discovery of the biological functions and therapeutic potential of this compound and its derivatives. frontiersin.org
Implementation of High-Throughput Screening and Lead Optimization Strategies for Chromene Derivatives
To efficiently explore the vast chemical space of chromene derivatives and identify lead compounds with desirable therapeutic properties, the implementation of high-throughput screening (HTS) and robust lead optimization strategies is essential. HTS allows for the rapid screening of large libraries of compounds against specific biological targets or in cell-based assays to identify "hits." mdpi.com
Future efforts in this area should include:
Development of Target-Based and Phenotypic HTS Assays: For known targets of chromene derivatives, target-based HTS assays can be developed to screen for more potent and selective inhibitors. Additionally, phenotypic screening, which assesses the effect of compounds on cellular or organismal phenotypes, can be employed to discover compounds with novel mechanisms of action.
Combinatorial Chemistry and Library Synthesis: The synthesis of a diverse library of this compound analogues using combinatorial chemistry approaches will provide a rich source of compounds for HTS campaigns.
Lead Optimization: Once initial hits are identified from HTS, a multidisciplinary lead optimization process will be crucial. This involves iterative cycles of chemical synthesis to improve potency, selectivity, and pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME), while minimizing toxicity.
In Silico Modeling and Drug Design: Computational tools, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, can be used to guide the design of new analogues and predict their biological activity, thereby streamlining the lead optimization process.
The systematic application of HTS and lead optimization strategies will be critical for translating the initial promise of this compound into viable clinical candidates.
Q & A
Q. What are the established synthetic routes for methyl 6-methoxy-2H-chromene-8-carboxylate, and how can researchers optimize yield and purity?
Methodological Answer: The synthesis typically involves a multi-step approach, starting with precursor compounds like chromene derivatives. Key steps include:
- Esterification : Reacting 6-methoxy-2H-chromene-8-carboxylic acid with methanol under acidic catalysis (e.g., H₂SO₄) at reflux.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the product.
- Yield Optimization : Adjusting reaction stoichiometry (1.2:1 molar ratio of methanol to acid) and temperature (60–70°C) to minimize side reactions. Purity can be confirmed via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. How is the compound structurally characterized, and what analytical techniques are critical for validation?
Methodological Answer:
- X-ray Crystallography : Single-crystal diffraction (Mo-Kα radiation, λ = 0.71073 Å) resolves the chromene backbone and methoxy/carboxylate substituents. Refinement using SHELXL (anisotropic displacement parameters, R-factor < 0.05) ensures accuracy .
- Spectroscopy : ¹H/¹³C NMR (DMSO-d₆, 400 MHz) identifies proton environments (e.g., methoxy singlet at δ 3.8–4.0 ppm). IR confirms ester carbonyl stretches (~1700 cm⁻¹) .
Q. What physicochemical properties (e.g., solubility, stability) are critical for handling this compound in experimental settings?
Methodological Answer:
- Solubility : Soluble in polar aprotic solvents (DMSO, DMF) but poorly in water. Conduct solubility tests via UV-Vis spectroscopy (λ = 270 nm) in varying solvent systems.
- Stability : Degrades under prolonged UV exposure. Store in amber vials at –20°C. Monitor stability via TLC (silica plates, ethyl acetate developer) .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the environmental fate of this compound?
Methodological Answer: Adopt methodologies from long-term environmental studies (e.g., Project INCHEMBIOL):
- Degradation Studies : Expose the compound to simulated sunlight (Xe lamp, 300–800 nm) and analyze photoproducts via LC-MS.
- Ecotoxicology : Assess acute toxicity in Daphnia magna (48-hr LC₅₀ assays) and bioaccumulation potential using log P calculations (EPI Suite software).
- Field Monitoring : Deploy passive samplers in aquatic systems and quantify residues via GC-MS (electron ionization mode) .
Q. How should researchers address contradictions in crystallographic data refinement for this compound?
Methodological Answer: Discrepancies often arise from:
- Data Quality : Ensure high-resolution data (d-spacing < 0.8 Å) and minimize crystal twinning via recrystallization (ethanol/water slow evaporation).
- Refinement Software : Compare SHELXL (for small molecules) vs. PHENIX (for macromolecules). Use cross-validation (R-free) to assess model bias.
- Validation Tools : Employ PLATON to check for missed symmetry or disorder. Report discrepancies in CIF files for transparency .
Q. What experimental designs are suitable for studying the compound’s stability under varying pH and temperature conditions?
Methodological Answer:
- Accelerated Stability Testing : Use a split-split plot design (randomized blocks, 4 replicates):
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
